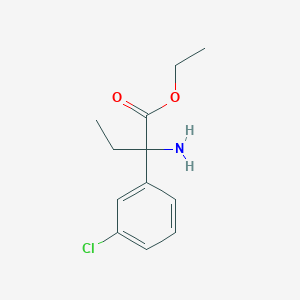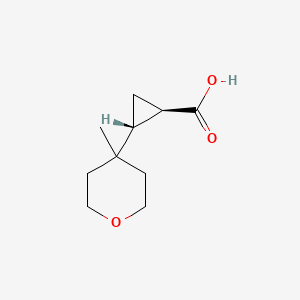
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenoxyacetic Acid Backbone: The protected amino group is then reacted with phenoxyacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are often used in peptide synthesis.
Major Products:
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as phenoxyethanol derivatives.
Substitution: Peptide derivatives where the Boc-protected amino group has been coupled with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in multistep synthesis.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It serves as a building block for creating molecules that can interact with specific biological targets.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with high specificity and activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it valuable for the manufacture of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including peptide bond formation and enzyme inhibition.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is used to create peptide bonds, forming the backbone of peptide-based drugs and probes.
Enzyme Inhibition: In some cases, the compound or its derivatives may act as inhibitors of specific enzymes, modulating their activity in biological systems.
Comparación Con Compuestos Similares
- 2-(2-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 2-(3-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Comparison: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid backbone and a Boc-protected amino group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis. Similar compounds may have variations in the backbone or protective groups, leading to differences in reactivity and applications.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-4-6-10(7-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
ZQIVTNPAHPLYPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)



![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)



